molecular formula C18H15ClN2O4S B14933451 Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14933451
M. Wt: 390.8 g/mol
InChI Key: VABGRAPQOJTVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the thiazole ring through cyclization reactions. The ester group is then introduced via esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(furan-2-yl)acetate: A simpler ester with a furan ring.

    2-Chlorophenyl furan-2-carboxylate: A compound with similar aromatic and ester functionalities.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O4S

Molecular Weight

390.8 g/mol

IUPAC Name

ethyl 2-[2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H15ClN2O4S/c1-2-24-16(22)9-11-10-26-18(20-11)21-17(23)15-8-7-14(25-15)12-5-3-4-6-13(12)19/h3-8,10H,2,9H2,1H3,(H,20,21,23)

InChI Key

VABGRAPQOJTVQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.